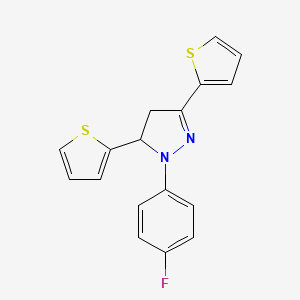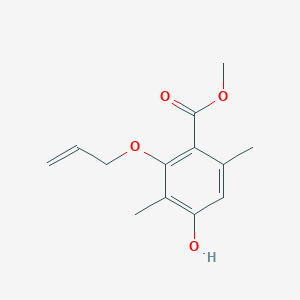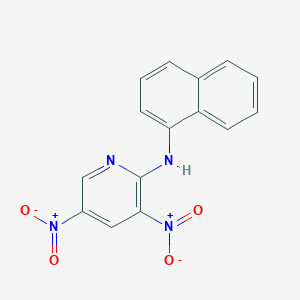![molecular formula C19H20N2O3 B5060059 ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5060059.png)
ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate
説明
Ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate, also known as EPBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
作用機序
Ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate exerts its anticancer activity through the induction of apoptosis, which is a programmed cell death process. It activates various apoptotic pathways, including the intrinsic and extrinsic pathways, leading to the death of cancer cells. ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate also inhibits the proliferation of cancer cells by arresting the cell cycle in the G2/M phase.
ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate's antimicrobial activity is attributed to its ability to disrupt the bacterial cell wall and membrane, leading to cell lysis and death. It also inhibits the formation of biofilms, which are protective structures formed by bacteria, making them more susceptible to antibiotics.
Biochemical and Physiological Effects:
ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases, including cancer and cardiovascular diseases. ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate also enhances the immune system's response, leading to increased resistance against infections.
実験室実験の利点と制限
Ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate's advantages for lab experiments include its ease of synthesis and its low toxicity. It can be easily synthesized using readily available starting materials and can be purified through recrystallization. ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate's low toxicity also makes it a suitable compound for in vitro and in vivo experiments.
However, ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate's limitations include its poor solubility in water, which limits its bioavailability and makes it difficult to administer in vivo. ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate's stability in different environments and its pharmacokinetics profile also need to be further investigated.
将来の方向性
Include:
1. Investigating the pharmacokinetics and pharmacodynamics of ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate to determine its optimal dosage and administration route.
2. Developing ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate derivatives with improved solubility and bioavailability.
3. Investigating the synergistic effects of ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate with other anticancer and antimicrobial agents.
4. Studying the potential of ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate as a therapeutic agent for other diseases, including neurodegenerative diseases and diabetes.
5. Investigating the mechanism of action of ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate in modulating oxidative stress and inflammation.
Conclusion:
In conclusion, ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate is a promising compound with potential therapeutic properties. Its anticancer and antimicrobial activities, along with its ability to modulate various biochemical and physiological processes, make it a suitable candidate for further research. Future studies should focus on investigating its pharmacokinetics and pharmacodynamics, developing ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate derivatives, and exploring its potential as a therapeutic agent for other diseases.
合成法
Ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate can be synthesized through a condensation reaction between ethyl hydrazinecarboxylate and 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde}. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and under reflux conditions. The product is then purified through recrystallization to obtain a pure form of ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate.
科学的研究の応用
Ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate has been extensively studied for its potential therapeutic properties, specifically its anticancer and antimicrobial activities. In vitro studies have shown that ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate has also been found to exhibit antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
ethyl N-[(Z)-[2-[(E)-3-phenylprop-2-enoxy]phenyl]methylideneamino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-23-19(22)21-20-15-17-12-6-7-13-18(17)24-14-8-11-16-9-4-3-5-10-16/h3-13,15H,2,14H2,1H3,(H,21,22)/b11-8+,20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOOFQZZMFCTSL-OWBXZZSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN=CC1=CC=CC=C1OCC=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N/N=C\C1=CC=CC=C1OC/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827278 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl (2Z)-2-(2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzylidene)hydrazinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide](/img/structure/B5059977.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5059982.png)
![N-cyclohexyl-N'-[4-(2-pyridinyl)-1-piperazinyl]urea](/img/structure/B5060003.png)
![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5060023.png)
![4-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5060031.png)

![5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060041.png)


![6-(3-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5060049.png)


![4-[(4-isobutoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5060071.png)
